molecular formula C12H19ClN2O3S B12858326 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B12858326
M. Wt: 306.81 g/mol
InChI Key: ULDHGPAQYMSYIO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is $$ \text{C}{12}\text{H}{19}\text{ClN}2\text{O}3\text{S} $$, with a molecular weight of 306.81 g/mol. The base compound, prior to hydrochloride formation, has the formula $$ \text{C}{12}\text{H}{18}\text{N}2\text{O}3\text{S} $$ and a molecular weight of 270.35 g/mol. The core structure consists of a piperidine ring substituted at the 3-position with an amino group and at the 1-position with a 2-methoxybenzenesulfonyl moiety.

Stereochemical analysis reveals that the hydrochloride salt exists exclusively as the (S)-enantiomer, as evidenced by the chiral center at the 3-position of the piperidine ring. This configuration contrasts with the (R)-enantiomer reported for the non-salt analogue in certain synthetic pathways, suggesting enantiomeric divergence depending on salt formation conditions. The absolute configuration is confirmed via the SMILES notation $$ \text{COC1=CC=CC=C1S(=O)(=O)N2CCCC@@HN.Cl} $$, which specifies the (S)-configuration at the 3-position.

Property Base Compound Hydrochloride Salt
Molecular Formula $$ \text{C}{12}\text{H}{18}\text{N}2\text{O}3\text{S} $$ $$ \text{C}{12}\text{H}{19}\text{ClN}2\text{O}3\text{S} $$
Molecular Weight (g/mol) 270.35 306.81
Stereochemistry (R) (S)

The methoxybenzenesulfonyl group adopts a planar conformation due to resonance stabilization of the sulfonyl group, while the piperidine ring exists in a chair conformation with axial alignment of the amino group to minimize steric hindrance.

Properties

Molecular Formula

C12H19ClN2O3S

Molecular Weight

306.81 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H

InChI Key

ULDHGPAQYMSYIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride typically involves:

  • Preparation of the piperidin-3-ylamine intermediate.
  • Introduction of the 2-methoxy-benzenesulfonyl moiety via sulfonylation.
  • Conversion of the free amine to its hydrochloride salt for stability and handling.

This approach ensures high purity and yield of the final compound, which is critical for its use in pharmacological research.

Preparation of Piperidin-3-ylamine Intermediate

The piperidin-3-ylamine core can be synthesized through catalytic hydrogenation of corresponding piperidone derivatives. For example, 1-(3-methoxypropyl)-4-piperidone is subjected to hydrogenation in the presence of ammonia and palladium on carbon (Pd/C) catalyst under controlled pressure and temperature conditions. The reaction parameters typically include:

  • Hydrogen pressure: 1.0–1.5 MPa
  • Temperature: 40°C
  • Reaction time: 7–10 hours
  • Solvent: Saturated methanol or ethanol solution of ammonia
  • Catalyst: 10% Pd/C

After hydrogenation, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield a yellow oil. This oil is then dissolved in ethanol and treated with hydrochloric acid (usually 5 mol/L HCl in ethyl acetate) to precipitate the hydrochloride salt of the piperidin-3-ylamine intermediate. The pH is adjusted to 1–2 during this step to ensure complete salt formation. The solid is filtered and washed with ethanol to obtain a white crystalline product with melting points above 220°C and yields ranging from 63% to 71% over two steps.

Parameter Typical Conditions Outcome
Hydrogen pressure 1.0–1.5 MPa Efficient reduction
Temperature 40°C Optimal for catalyst activity
Reaction time 7–10 hours Complete conversion
Solvent Saturated methanol or ethanol with NH3 Solubilizes reactants
Catalyst 10% Pd/C High selectivity and activity
Post-reaction treatment Acidification with 5 mol/L HCl in EtOAc Formation of hydrochloride salt
Yield 63–71% (two-step process) High purity crystalline salt
Melting point >220°C Confirms product identity

Sulfonylation to Introduce 2-Methoxy-benzenesulfonyl Group

The key step in preparing this compound is the sulfonylation of the piperidin-3-ylamine intermediate with 2-methoxybenzenesulfonyl chloride. This reaction typically proceeds under mild basic conditions to facilitate nucleophilic attack of the amine on the sulfonyl chloride.

  • Base: Triethylamine or similar organic base to neutralize HCl formed.
  • Solvent: Dichloromethane or other aprotic solvents.
  • Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
  • Reaction time: 1–4 hours depending on scale and conditions.

After completion, the reaction mixture is washed to remove inorganic salts and purified by crystallization or chromatography. The product is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Conversion to Hydrochloride Salt

The free base form of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is converted to its hydrochloride salt to improve stability, solubility, and handling. This is achieved by:

  • Dissolving the free base in ethanol or ethyl acetate.
  • Adding a stoichiometric amount of hydrochloric acid (often 5 mol/L in ethyl acetate).
  • Stirring the mixture for 1–2 hours at ambient temperature.
  • Filtering and washing the precipitated hydrochloride salt.

This step yields a white crystalline solid with high purity suitable for research applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Yield/Outcome
Hydrogenation 1-(3-methoxypropyl)-4-piperidone, NH3, Pd/C, H2, 40°C, 7–10 h Reduction to piperidin-3-ylamine 63–71% (two-step)
Sulfonylation 2-methoxybenzenesulfonyl chloride, base, DCM, 0–25°C, 1–4 h Introduction of sulfonyl group High purity sulfonamide
Salt formation HCl in EtOAc or ethanol, stirring 1–2 h Formation of hydrochloride salt White crystalline solid

Research Findings and Optimization Notes

  • The hydrogenation step is sensitive to catalyst loading and pressure; optimization can improve yield and reduce reaction time.
  • Sulfonylation requires careful control of temperature and base equivalents to avoid overreaction or side products.
  • The hydrochloride salt form exhibits improved stability and is preferred for pharmacological studies.
  • Continuous flow reactors have been suggested for scale-up to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride.

    Reduction: Formation of 1-(2-Methoxy-benzenesulfanyl)-piperidin-3-ylamine hydrochloride.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the cytotoxic effects of various piperidine derivatives, including 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, against different cancer cell lines. The compound has shown promising results in inhibiting the growth of colon cancer cells.

Case Study Findings :

  • A study reported that derivatives of piperidine exhibited potent cytotoxicity against HCT116 and HT29 colon cancer cells, with IC₅₀ values below 4 µM for several compounds in the series, indicating significant anticancer potential .
CompoundIC₅₀ (µM)Cell Line
2b<1HCT116
2d<1HT29
3a<1HCT116

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that piperidine derivatives may possess activity as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Research Insights :

  • The structural modifications on the piperidine ring can significantly influence the binding affinity to serotonin receptors, potentially leading to new antidepressant therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The introduction of the methoxy group on the benzene ring enhances its solubility and biological activity.

Synthetic Route Example:

  • Starting Material : Piperidine
  • Reagents : Methoxybenzene sulfonyl chloride
  • Conditions : Reaction under basic conditions followed by acidification to yield the hydrochloride salt.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments have indicated a favorable safety margin in preclinical studies.

Toxicity Data :

  • Acute toxicity tests show no significant adverse effects at therapeutic doses.
Test TypeResult
LD₅₀ (mg/kg)>200
Chronic ExposureNo significant findings

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives with Aromatic Substituents

HBK Series (HBK-14 to HBK-19)
  • Structural Features: These 2-methoxyphenylpiperazine derivatives (e.g., HBK-14) incorporate phenoxyethoxyethyl or substituted phenoxypropyl groups on the piperazine ring, contrasting with the sulfonyl group in the target compound .
  • Key Differences: Core Ring: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound. Piperazine derivatives exhibit higher basicity. Substituents: Ether linkages in HBK compounds vs. sulfonyl groups in the target. Sulfonyl groups improve metabolic stability due to resistance to hydrolysis.
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride
  • Structural Features : A pyrimidine ring with chloro and methylthio substituents replaces the benzenesulfonyl group.
  • Molecular Weight: $ \text{C}{10}\text{H}{16}\text{Cl}2\text{N}4\text{S} $ (MW 295.2 g/mol), smaller than the target, possibly enhancing solubility .

Benzyl-Substituted Piperidines

1-(4-Chloro-benzyl)-piperidin-3-ylamine Hydrochloride
  • Structural Features : A 4-chlorobenzyl group replaces the sulfonyl moiety.
  • Key Differences: Electronic Effects: Chlorobenzyl is electron-withdrawing but less polar than sulfonyl, reducing hydrogen-bonding capacity.

Sulfonamide Derivatives

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine
  • Structural Features : A nitrobenzenesulfonyl group replaces the methoxybenzenesulfonyl group.
  • Key Differences :
    • Electron Effects : Nitro groups are stronger electron-withdrawing groups than methoxy, increasing electrophilicity and reactivity.
    • Stability : Nitro groups may reduce metabolic stability compared to methoxy substituents .

Data Table: Comparative Analysis

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (S-enantiomer) Piperidine 2-Methoxybenzenesulfonyl $ \text{C}{12}\text{H}{17}\text{ClN}2\text{O}3\text{S} $ ~316.8 Sulfonyl group, S-configuration
HBK-14 Piperazine Phenoxyethoxyethyl $ \text{C}{23}\text{H}{31}\text{ClN}2\text{O}3 $ 418.96 Ether linkage, higher basicity
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-... Piperidine Pyrimidinyl (Cl, SMe) $ \text{C}{10}\text{H}{16}\text{Cl}2\text{N}4\text{S} $ 295.2 Pyrimidine core, halogenated
1-(4-Chloro-benzyl)-... Piperidine 4-Chlorobenzyl $ \text{C}{12}\text{H}{16}\text{Cl}2\text{N}2 $ 261.19 Chlorobenzyl, low polarity
1-(2-Nitro-benzenesulfonyl)-... Piperidine 2-Nitrobenzenesulfonyl $ \text{C}{12}\text{H}{16}\text{ClN}3\text{O}4\text{S} $ ~341.8 Nitro group, high reactivity

Research Findings and Implications

  • Pharmacological Profile : The target compound’s sulfonyl group may enhance binding to serotonin or sigma receptors compared to HBK ether derivatives, as sulfonamides often exhibit higher receptor affinity .
  • Metabolic Stability : Methoxy and sulfonyl groups in the target compound likely improve metabolic stability over nitro-substituted analogs .
  • Solubility and Bioavailability : Smaller analogs like 1-(4-chloro-benzyl)-piperidin-3-ylamine hydrochloride may have better absorption but shorter half-lives due to reduced hydrogen bonding .

Biological Activity

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, also known by its CAS number 947532-52-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H19ClN2O3SC_{12}H_{19}ClN_{2}O_{3}S. Its structure features a piperidine ring substituted with a methoxy-benzenesulfonyl group, which is crucial for its biological interactions.

PropertyValue
Molecular Weight292.81 g/mol
Melting PointNot specified
SolubilitySoluble in water
CAS Number947532-52-7

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, particularly in inhibiting cell proliferation.

  • Mechanism of Action : The proposed mechanism involves DNA binding and inhibition of DNA-dependent enzymes, which disrupts the cancer cell cycle and induces apoptosis .

Antimicrobial Activity

In addition to antitumor properties, this compound may also possess antimicrobial activity. Research on related compounds has demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .

Acetylcholinesterase Inhibition

Similar piperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for regulating neurotransmitter levels. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .

Study 1: Antitumor Efficacy

A study evaluated the effects of various piperidine derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed that certain derivatives had IC50 values as low as 2.12μM2.12\mu M in 2D assays, indicating strong antitumor potential .

Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the inhibitory effects of piperidine derivatives on AChE. The findings revealed that these compounds could significantly reduce AChE activity, thus enhancing acetylcholine levels in vitro, which is crucial for cognitive functions .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(2-methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy. For NMR, focus on the sulfonyl group's deshielding effect on adjacent protons (e.g., methoxy and piperidine protons) and compare to analogous compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where sulfonyl groups induce distinct splitting patterns . FT-IR should confirm sulfonamide (S=O stretching at ~1350–1150 cm1 ^{-1}) and amine hydrochloride (N–H stretch at ~2500–3000 cm1 ^{-1}) functionalities. Discrepancies in peak assignments should be resolved via computational modeling (e.g., DFT-based chemical shift prediction) .

Q. How should researchers safely handle this compound given its potential toxicity?

  • Methodological Answer : Follow SDS guidelines for piperidine derivatives: use fume hoods for synthesis, wear nitrile gloves, and avoid skin/eye contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data from structurally similar compounds (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) suggest LD50_{50} values >2000 mg/kg (oral, rat), but assume higher sensitivity until compound-specific data exist .

Q. What solvent systems are optimal for solubility testing of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) based on sulfonamide solubility trends. For aqueous solubility, adjust pH to >7.0 to deprotonate the amine hydrochloride; monitor via UV-Vis spectroscopy. If precipitation occurs, use co-solvents like ethanol (up to 20% v/v) .

Advanced Research Questions

Q. How can computational methods streamline the synthesis of this compound?

  • Methodological Answer : Employ reaction path search algorithms (e.g., GRRM) to model sulfonylation steps. Quantum chemical calculations (DFT/B3LYP) predict transition states for sulfonyl chloride coupling to piperidine intermediates. Validate with experimental kinetic data (e.g., Arrhenius plots) to optimize temperature and catalyst selection .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition for functional activity) to cross-validate results. If IC50_{50} values vary between assays, assess compound stability under assay conditions (pH, temperature) via HPLC-MS. For receptor studies, confirm target engagement using radiolabeled analogs or fluorescent probes .

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?

  • Methodological Answer : Screen bases (e.g., triethylamine vs. pyridine) to control sulfonyl chloride reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify by-products (e.g., disulfonates) using LC-MS. For scale-up, apply DoE (Design of Experiments) to balance temperature (20–40°C) and stoichiometry .

Q. What are the implications of the compound’s stereochemistry on its biological interactions?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst). Test enantiopure samples in receptor-binding assays (e.g., GPCRs) to identify stereospecific activity. Molecular docking (AutoDock Vina) can predict binding poses, prioritizing R/S configurations for experimental validation .

Methodological Notes for Data Interpretation

  • Contradictory Solubility Data : Cross-reference with structurally similar compounds (e.g., piperidine sulfonamides in ). Adjust solvent polarity index systematically.
  • Toxicity Uncertainties : Assume worst-case thresholds until in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) are performed.

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